cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid
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Overview
Description
Ddz-Ala-OH cyclohexylammonium salt, also known as Ddz-L-alanine cyclohexylammonium salt, is a compound with the molecular formula C21H34N2O6 and a molecular weight of 410.50 g/mol . This compound is primarily used in organic synthesis and research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ddz-Ala-OH cyclohexylammonium salt involves the protection of alanine with the Ddz (dimethyl-3,5-dimethoxybenzyloxycarbonyl) group. The Ddz protection is cleavable by weak acids and upon irradiation . The reaction typically involves the following steps:
Protection of Alanine: Alanine is reacted with Ddz-Cl (dimethyl-3,5-dimethoxybenzyloxycarbonyl chloride) in the presence of a base such as triethylamine to form Ddz-Ala.
Formation of Cyclohexylammonium Salt: The protected alanine (Ddz-Ala) is then reacted with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
While specific industrial production methods for Ddz-Ala-OH cyclohexylammonium salt are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ddz-Ala-OH cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The Ddz group can be substituted under acidic conditions or upon irradiation.
Cleavage Reactions: The Ddz protection can be cleaved by weak acids, making it useful in peptide synthesis where selective deprotection is required.
Common Reagents and Conditions
Weak Acids: Used for the cleavage of the Ddz group.
Irradiation: Another method for cleaving the Ddz group.
Bases: Such as triethylamine, used in the protection step.
Major Products Formed
Deprotected Alanine: Upon cleavage of the Ddz group, alanine is regenerated.
Cyclohexylammonium Salts: Formed during the synthesis process.
Scientific Research Applications
Ddz-Ala-OH cyclohexylammonium salt is used in various scientific research applications, including:
Organic Synthesis: As a protected amino acid, it is used in the synthesis of peptides and other complex molecules.
Biological Research: Used in studies involving peptide synthesis and modification.
Medicinal Chemistry:
Industrial Applications: Utilized in the production of specialized chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ddz-Ala-OH cyclohexylammonium salt primarily involves the cleavage of the Ddz protecting group. The Ddz group is labile towards weak acids and irradiation, allowing for selective deprotection of the amino acid. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OH: Another protected form of alanine, using the Boc (tert-butoxycarbonyl) group.
Fmoc-Ala-OH: Alanine protected with the Fmoc (fluorenylmethyloxycarbonyl) group.
Cbz-Ala-OH: Alanine protected with the Cbz (carbobenzyloxy) group.
Uniqueness
Ddz-Ala-OH cyclohexylammonium salt is unique due to its Ddz protecting group, which is cleavable by weak acids and irradiation. This provides an advantage in selective deprotection during peptide synthesis, making it a valuable tool in organic and medicinal chemistry .
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6.C6H13N/c1-9(13(17)18)16-14(19)22-15(2,3)10-6-11(20-4)8-12(7-10)21-5;7-6-4-2-1-3-5-6/h6-9H,1-5H3,(H,16,19)(H,17,18);6H,1-5,7H2/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUNODUSVUZAEL-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369572 |
Source
|
Record name | Ddz-Ala-OH cyclohexylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102814-11-9 |
Source
|
Record name | Ddz-Ala-OH cyclohexylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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